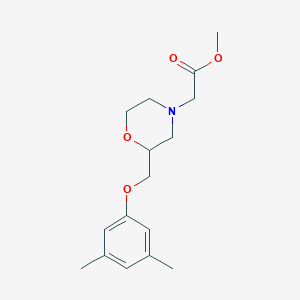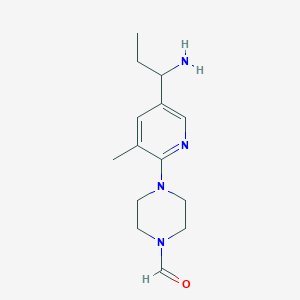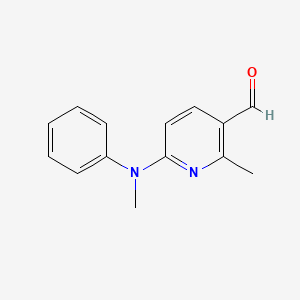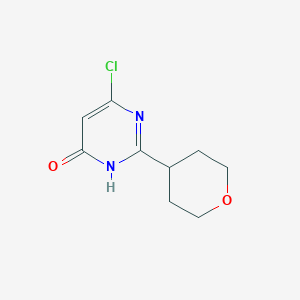![molecular formula C10H9N3O4 B11790405 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a methyl group at the 1-position and two oxo groups at the 2 and 4 positions. The compound also features an acetic acid moiety attached to the 3-position of the pyrimidine ring. This structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-formylchromone with malononitrile and diammonium hydrogen phosphate in an aqueous medium . The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the formation of the pyrido[2,3-d]pyrimidine core . The resulting intermediate is then subjected to further functionalization to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste. The choice of reagents and reaction conditions is also optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and alkyl groups.
科学的研究の応用
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential bioactivity makes it a subject of research in medicinal chemistry.
Medicine: Research is ongoing to explore the compound’s therapeutic potential in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
類似化合物との比較
Similar Compounds
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 2-Methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine
- 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple scientific fields.
特性
分子式 |
C10H9N3O4 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
2-(1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-6(3-2-4-11-8)9(16)13(10(12)17)5-7(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChIキー |
DLNFHGWJDSHISA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)








![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)

![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)

